10-Ethylphenothiazine

Description

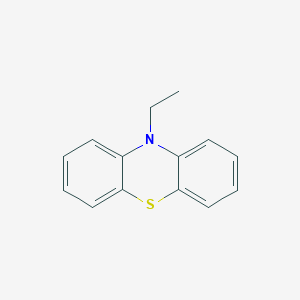

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-ethylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZBMUCMEBSKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276964 | |

| Record name | 10-Ethylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637-16-7 | |

| Record name | 10-Ethylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Ethylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethylphenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electrochemical and Redox Characteristics of 10 Ethylphenothiazine Systems

Cyclic Voltammetric Investigations of Redox Potentials

Cyclic voltammetry (CV) is a principal technique for probing the redox characteristics of 10-ethylphenothiazine. This method allows for the determination of oxidation potentials and provides insights into the reversibility of the electron transfer processes.

Determination of Oxidation Potentials

The oxidation of this compound (EPT) involves the sequential loss of two electrons. The first oxidation yields a stable radical cation (EPT•+), and the second oxidation produces a dication (EPT2+). These oxidation events occur at distinct potentials.

For the parent N-ethylphenothiazine, the first oxidation potential is observed around 3.5 V versus Li/Li⁺. researchgate.net This potential can be significantly influenced by the introduction of substituents on the phenothiazine (B1677639) ring. For instance, the addition of electron-donating groups, such as methoxy (B1213986) groups, can lower the oxidation potential. A study on a donor-substituted phenothiazine-based polystyrene showed a shift in the first redox potential to 3.38 V vs Li/Li⁺, with a second reversible oxidation occurring at 3.96 V vs Li/Li⁺. acs.org Conversely, electron-withdrawing groups can increase the oxidation potential, a strategy employed to develop high-potential materials for applications like overcharge protection in lithium-ion batteries. rsc.org

The solvent system also plays a role in modulating the oxidation potential. Studies on the related 10H-phenothiazine-1-carboxylic acid revealed that the first monoelectronic oxidation step occurs at a low potential of approximately 0.25 V, and this value is slightly modulated by the nature of the solvent, such as acetonitrile, dimethyl sulfoxide (B87167), or chloroform. researchgate.net

Table 1: Oxidation Potentials of Selected Phenothiazine Derivatives

| Compound | First Oxidation Potential (E₁/₂) | Second Oxidation Potential (E₂/₂) | Reference Electrode |

|---|---|---|---|

| N-Methylphenothiazine | ~3.5 V | - | Li/Li⁺ |

| Donor-Substituted Phenothiazine Polystyrene | 3.38 V | 3.96 V | Li/Li⁺ |

| Unsubstituted Phenothiazine Polystyrene | 3.60 V | ~4.0 V (irreversible) | Li/Li⁺ |

Analysis of Reversible and Quasi-Reversible Redox Processes

The phenothiazine core is known for its highly reversible redox chemistry. researchgate.net The first oxidation of this compound to its radical cation is a classic example of a reversible single-electron transfer process. researchgate.net This reversibility is a key factor in its utility in applications requiring stable and repeatable charge-discharge cycles, such as in redox flow batteries. uky.edu

The reversibility of a redox process can be assessed using cyclic voltammetry by examining the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (Ipa/Ipc). For an ideal reversible one-electron process, ΔEp is approximately 59 mV at room temperature, and the peak current ratio is unity.

While the first oxidation is typically highly reversible, the stability of the dication formed during the second oxidation can vary. For some derivatives, the second oxidation is irreversible, leading to decomposition of the molecule. acs.org However, strategic molecular design, such as the introduction of specific substituents, can stabilize the dication. For example, a derivative of N-ethylphenothiazine with methoxy and octyloxy substituents (DMeOEPT) exhibits a reversible second oxidation, with a peak separation of 60 mV and a peak-current ratio close to 1.0, demonstrating the stability of the dication on the CV timescale. uky.edu

Electron Transfer Kinetics and Mechanisms

The speed and pathway of electron transfer are critical parameters defining the electrochemical performance of this compound. These are characterized by the heterogeneous electron transfer rate constant and the nature of the electron transfer mechanism.

Measurement of Heterogeneous Electron Transfer Rate Constants

The heterogeneous electron transfer rate constant (k⁰) quantifies the kinetics of electron transfer between the electrode surface and the molecule in solution. A high k⁰ value indicates fast kinetics, which is desirable for efficient electrochemical devices.

While specific k⁰ values for this compound are not extensively reported in the reviewed literature, they can be estimated from cyclic voltammetry data. The Nicholson method is a common technique that relates the peak separation (ΔEp) to a dimensionless kinetic parameter (ψ), from which k⁰ can be calculated. This method is widely applied to characterize the kinetics of various redox systems. frontiersin.orgmdpi.com For many organic redox couples, the electron transfer process is rapid. However, factors such as the electrode material, solvent, and the specific molecular structure can influence the rate constant. For example, a Tafel analysis for the oxidation of VO²⁺ at a glassy carbon electrode yielded a standard heterogeneous rate constant of k⁰ = 1.35 × 10⁻⁵ cm/s. frontiersin.org

Exploration of Outer-Sphere Single-Electron Transfer Processes

Electron transfer reactions are broadly categorized into inner-sphere and outer-sphere mechanisms. libretexts.org An outer-sphere electron transfer (OSET) occurs when the electron moves from the donor to the acceptor (in this case, from the molecule to the electrode) without any chemical bond being made or broken. libretexts.org The reactants remain structurally intact, with changes only occurring in bond lengths and angles as the system reorganizes to accommodate the new charge distribution. libretexts.org

The simple, single-electron oxidation of this compound to its radical cation at an electrode surface is presumed to proceed via an OSET mechanism. This is because the phenothiazine molecule does not form a covalent bond with the electrode, and the primary change is the transfer of an electron through space. mdpi.comlibretexts.org The rate of such reactions is described by Marcus Theory, which relates the reaction rate to the thermodynamic driving force and the reorganization energy of the system. libretexts.org

Radical Cation Generation and Stability

The generation of a stable radical cation is a hallmark of phenothiazine chemistry. Upon one-electron oxidation, this compound forms a positively charged radical species, EPT•+. This radical cation can be generated chemically, using oxidizing agents like silver salts (Ag-X), or electrochemically at an anode. jcesr.orgrsc.org

The stability of the this compound radical cation is a critical factor for its practical use. Research has shown that these radical cations can be quite stable, especially in the solid state as crystalline salts. rsc.orgjcesr.org The stability in solution is influenced by several factors, including the solvent and the nature of the counter-ion. jcesr.org For instance, studies on a glycolated phenothiazine showed that while solid radical cation salts were stable for weeks in ambient conditions, their stability varied significantly in nonaqueous electrolytes depending on the counter-ion (e.g., BF₄⁻, PF₆⁻). jcesr.org

The phenothiazine radical cation is characterized by strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, which gives solutions of the radical a distinct color. researchgate.netrsc.org This optical property allows its formation and stability to be monitored using techniques like UV-vis spectroscopy. rsc.org The inherent stability of the radical cation is attributed to the delocalization of the unpaired electron and the positive charge over the entire tricyclic aromatic system. rsc.org

Characterization of this compound Radical Cations

The formation of radical cations from phenothiazine and its N-substituted derivatives, such as this compound, occurs through a one-electron oxidation process. This process can be initiated chemically or electrochemically and results in the formation of a stable radical species. The radical cations of phenothiazine derivatives, including 10-methylphenothiazine (B72558), have been extensively studied using techniques like resonance Raman spectroscopy. These studies have provided insights into the structural changes that occur upon radical formation by analyzing the relative intensities of Raman bands and the frequency shifts from the parent compound.

The generation of the this compound radical cation (EPT•+) is a key step in many of its electrochemical applications. The stability and electrochemical behavior of this radical cation are influenced by the molecular structure and the surrounding chemical environment. For instance, the oxidation potentials of N-ethylphenothiazine derivatives can be tuned by introducing substituents on the phenothiazine ring.

A key structural feature of the phenothiazine nucleus is its "butterfly" conformation, where the two phenyl rings are folded along the N-S axis. Upon oxidation to the radical cation, this butterfly angle changes, reflecting the altered electronic distribution in the molecule. X-ray diffraction studies on radical cation salts have been used to determine these geometric changes, which can also be predicted using density functional theory (DFT) calculations. rsc.org

The formation of the this compound radical cation can be observed through various analytical techniques. For example, in pulse radiolysis studies, the reaction of oxidizing radicals with promethazine, a related phenothiazine derivative, leads to the formation of its radical cation, which exhibits characteristic absorption maxima. psu.edu Similarly, the chemical or electrochemical oxidation of this compound derivatives results in stable radical cations that can be characterized by their distinct visible absorption spectra. rsc.org

Factors Influencing Radical Cation Stability

The stability of the this compound radical cation is a critical factor for its practical applications. Several factors, primarily steric and electronic effects of substituents on the phenothiazine core, play a significant role in determining this stability.

Substituent Effects:

The nature and position of substituents on the phenothiazine ring have a profound impact on the stability of the corresponding radical cation. Electron-donating groups, such as methyl groups, when placed at the 3 and 7 positions (para to the nitrogen atom), lower the oxidation potential, making the compound easier to oxidize. rsc.org Conversely, introducing methyl groups at the 1 and 9 positions (ortho to the nitrogen atom) increases the oxidation potential. rsc.org This is attributed to steric hindrance that limits the geometric relaxation of the radical cation. rsc.org

Electron-withdrawing groups, such as trifluoromethyl (CF3) groups, significantly increase the oxidation potential, leading to a more stable radical cation. rsc.org The combination of sterically demanding groups at the 1 and 9 positions and electron-withdrawing groups at the 3 and 7 positions can yield highly stable radical cations with high oxidation potentials. rsc.org These stable radical cations can be isolated as salts and have shown long-term stability both in solution and in the solid state. rsc.org

Geometric Constraints:

The "butterfly" angle of the phenothiazine ring system is a key determinant of radical cation stability. The geometric relaxation that occurs upon oxidation influences the reorganization energy of the molecule. By introducing bulky substituents at the 1 and 9 positions, the planarity of the molecule is disrupted, and the geometric change upon forming the radical cation is limited. rsc.org This restriction in geometric relaxation contributes to the increased stability of the radical cation. rsc.org

The stability of these radical cations has been quantitatively assessed by monitoring their absorbance over time in solution. For instance, the radical cation of N-ethyl-1,9-dimethyl-3,7-bis(trifluoromethyl)phenothiazine has demonstrated remarkable stability in dichloromethane (B109758) solution. rsc.org

Electrochemical Behavior of Functionalized this compound Derivatives

Functionalization of the this compound core allows for the tailoring of its electrochemical properties for specific applications, such as the development of modified electrodes for electrocatalysis and sensors.

Adsorption on Electrode Surfaces and Surface-Confined Redox Processes

Functionalized this compound derivatives can be adsorbed onto electrode surfaces, such as graphite (B72142), to create modified electrodes. This adsorption process is often driven by the interaction between the functional groups on the phenothiazine derivative and the electrode material. For example, 3,7-di(m-aminophenyl)-10-ethyl-phenothiazine has been successfully adsorbed onto spectrographic graphite electrodes. researchgate.net

Once adsorbed, these molecules exhibit surface-confined redox processes. Cyclic voltammetry is a powerful technique to study these processes. The linear dependence of the peak currents on the scan rate in cyclic voltammograms indicates that the redox process is surface-confined, meaning that the electroactive species are attached to the electrode surface and not diffusing from the bulk solution. academie-sciences.fr

The formal potential (E°') of the adsorbed species can be determined from the cyclic voltammograms. The pH of the supporting electrolyte can influence the redox behavior. For instance, the formal potential of adsorbed 3,7-di(m-aminophenyl)-10-ethyl-phenothiazine shows a linear dependence on pH, indicating the involvement of protons in the redox reaction. researchgate.net The slope of the E°' vs. pH plot can provide information about the number of electrons and protons involved in the reaction. A slope close to -59 mV/pH suggests a 1-electron/1-proton or a 2-electron/2-proton transfer process.

Electrochemical Stability of Modified Electrodes

The long-term stability of modified electrodes is crucial for their practical use. The electrochemical stability of electrodes modified with this compound derivatives can be evaluated by performing repetitive cyclic voltammetry scans. A stable electrochemical response is indicated by a minimal change in the peak current intensity over a large number of cycles. researchgate.net

For example, a graphite electrode modified with 3,7-di(m-aminophenyl)-10-ethyl-phenothiazine has demonstrated good electrochemical stability, with the peak current remaining relatively constant over 25 consecutive scans. researchgate.net This stability is essential for applications such as electrocatalytic oxidation of NADH, where the modified electrode acts as a mediator. researchgate.netresearchgate.net

The electrochemical stability can be influenced by the nature of the functional groups and the strength of the adsorption onto the electrode surface. Stronger adsorption generally leads to more stable modified electrodes. The development of phenothiazine-based polymers through electropolymerization of small molecule derivatives is another approach to create robust and stable modified electrodes. These polymeric films can be characterized using techniques like electrochemical quartz crystal microbalance to understand the mass changes and ion transport during electrochemical cycling.

Computational and Theoretical Chemical Investigations of 10 Ethylphenothiazine

Quantum Chemical Calculation Methodologies

Computational chemistry provides essential tools for understanding the intricacies of molecular structures and properties. For 10-ethylphenothiazine, both semi-empirical and more rigorous density functional theory methods have been employed to elucidate its characteristics.

Semi-Empirical Methods (e.g., AM1)

Semi-empirical quantum chemistry methods, known for their computational efficiency, have been utilized to study phenothiazine (B1677639) derivatives. The Austin Model 1 (AM1) method, a development from the MNDO framework, has been applied to investigate the properties of these molecules. researchgate.netmpg.de These methods are parameterized using experimental data to provide a realistic description of ground-state potential surfaces for organic molecules. mpg.de

For phenothiazine derivatives, semi-empirical SCF MO calculations like AM1 and PM3 have been performed to determine energy-related parameters such as total electronic energies, enthalpies of formation, and frontier orbital energies (HOMO and LUMO). researchgate.netresearchgate.net Furthermore, these calculations have been used to estimate electron distributions, including charge densities and bond orders, as well as to optimize geometrical parameters like bond lengths and angles. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost, allowing for the investigation of larger and more complex molecular systems. researchgate.netals-journal.comwikipedia.org DFT methods have been extensively applied to study this compound and its derivatives, providing insights into their electronic structure, reactivity, and spectroscopic properties. rsc.orgorientjchem.org

DFT calculations have been instrumental in explaining the electronic properties of this compound when it is part of more complex systems, such as in metal complexes. rsc.org Theoretical investigations using DFT have also explored the self-assembling properties of nitrogen-substituted phenothiazine derivatives, where dispersion-type electron correlation effects are crucial for conformational stability. mdpi.com These studies often compare computational results with experimental data to validate the theoretical models. rsc.org

Molecular Geometry and Conformational Analysis

Dihedral Angles and Folding of the Tricyclic System

The phenothiazine ring system is not planar but exists in a folded conformation. This folding is quantified by the dihedral angle between the two benzene (B151609) rings. For the parent this compound molecule, X-ray crystallography has determined this dihedral angle to be 44.9 (1)°. nih.govresearchgate.net This significant folding is a characteristic feature of the phenothiazine core. The central thiazine (B8601807) ring adopts a boat conformation.

| Compound | Dihedral Angle (°) |

|---|---|

| This compound | 44.9 (1) |

| 10-Ethyl-10H-phenothiazine-3-carbaldehyde | 21.1 (1) |

| 10-Ethyl-3-nitrophenothiazine | 22.8 (1) |

| (E)-3-(10-ethyl-10H-phenothiazin-3-yl)acrylic acid (Molecule 1) | 25.3 (9) |

| (E)-3-(10-ethyl-10H-phenothiazin-3-yl)acrylic acid (Molecule 2) | 29.8 (8) |

Influence of N-Substitution on Molecular Conformation

The substituent at the nitrogen atom (position 10) plays a role in the molecule's conformation. In this compound, the ethyl group's orientation with respect to the thiazine ring is a notable feature. The torsion angle C6–N1—C14–C15 has been reported as 146.1 (4)°. nih.govresearchgate.net This orientation can influence intermolecular interactions and the molecule's packing in the solid state. Studies on palladium complexes of N-alkyl-phenothiazines have shown that alkylation at the nitrogen atom does not significantly affect the core bond lengths and angles of the phenothiazine unit. rsc.org However, theoretical studies on the self-assembly of nitrogen-substituted phenothiazines indicate that the nature of the N-substituent is critical in determining the stability of dimer structures, where dispersion forces play a significant role. mdpi.com

Effects of Ring Substitutions on Molecular Planarity

Introducing substituents onto the benzene rings of the this compound framework has a pronounced effect on the molecule's planarity. Generally, substitutions on the aromatic rings tend to flatten the tricyclic system. nih.govresearchgate.net For instance, the introduction of a carbaldehyde group at the 3-position in 10-ethyl-10H-phenothiazine-3-carbaldehyde reduces the dihedral angle to 21.1 (1)°. nih.govresearchgate.net Similarly, a nitro group at the same position in 10-ethyl-3-nitrophenothiazine results in a dihedral angle of 22.8 (1)°. nih.govresearchgate.net This trend demonstrates that ring substitution leads to a more planar molecular structure compared to the unsubstituted this compound.

Electronic Structure and Spectroscopic Properties from Theoretical Models

Theoretical modeling is a powerful tool for elucidating the electronic and spectroscopic properties of this compound. These computational methods allow for a detailed analysis of molecular orbitals, electronic transitions, and the interpretation of experimental spectra.

Calculation of Highest Occupied Molecular Orbital (HOMO) Energy Levels

The highest occupied molecular orbital (HOMO) is a key quantum chemical parameter that relates to the electron-donating ability of a molecule. For this compound and its derivatives, the HOMO energy is crucial for understanding their electronic properties and reactivity. nih.gov

For substituted phenothiazine derivatives, the HOMO and LUMO surfaces, along with their corresponding energies and energy gaps, have been calculated. For instance, in two phenothiazine derivatives, the HOMO-LUMO energy gap was found to be 2.96 eV. nih.gov This energy gap is a critical factor in determining the molecule's kinetic stability and electrical transport properties. nih.govirjweb.com

Table 1: Calculated Frontier Orbital Energies and Energy Gap for Phenothiazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 3a | [Data not available] | [Data not available] | 2.96 nih.gov |

| Derivative 3b | [Data not available] | [Data not available] | 2.96 nih.gov |

Prediction of Excited-State Properties and Vertical Transition Energies

Computational methods are also used to predict the properties of excited states and the energies of vertical transitions, which are fundamental to understanding the photophysical behavior of this compound. Time-dependent density functional theory (TD-DFT) is a common method for calculating vertical excitation energies. northumbria.ac.uk

Studies on related phenothiazine-based dyes have utilized TD-DFT to simulate their absorption spectra. acs.org The theoretical spectra are often generated using a Gaussian convolution of the calculated transition energies and oscillator strengths. acs.org These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule. For instance, the lowest energy absorption bands in these dyes are typically associated with HOMO to LUMO transitions. acs.org

Transient absorption measurements, coupled with theoretical calculations, provide insights into the dynamics of excited states, including processes like electron injection in dye-sensitized solar cells. acs.org The study of different conformers of ethyl-phenothiazine dimers has also been undertaken to understand their intermolecular interactions and conformational stability, which can influence their excited-state properties. researchgate.net

Theoretical Basis for Photoelectron Spectra

X-ray photoelectron spectroscopy (XPS) is an experimental technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical environment of a molecule. kuleuven.be Theoretical calculations are essential for interpreting these spectra. The binding energies of core electrons are sensitive to the electron density around the atom, which is influenced by the electronegativity of neighboring atoms. mpg.de

Computational methods like the Delta Self-Consistent Field (ΔSCF) and the GW method are used to simulate XPS spectra. kuleuven.be The GW approximation, in particular, has shown promise in accurately calculating core-electron binding energies. kuleuven.be To manage the computational cost for large molecules, a common approach is to break the molecule into smaller, manageable fragments (like monomers) and then sum their theoretical spectra. kuleuven.be

Resonant X-ray photoelectron spectroscopy (RXPS) is a related technique that can provide atomic-level contributions to valence states, which is crucial for understanding reactivity. rsc.org Theoretical calculations, often using DFT, are used in conjunction with RXPS to validate the interpretation of the experimental data. rsc.org

Computational Studies on Redox Potential Prediction and Stability

Computational chemistry plays a vital role in predicting the redox potentials and assessing the stability of molecules like this compound, which are of interest for applications such as redox flow batteries and as redox shuttle additives in lithium-ion batteries. rsc.orgresearchgate.net

DFT calculations are frequently used to predict redox potentials. canterbury.ac.nzresearchgate.net These calculations typically involve computing the energies of the neutral molecule and its oxidized or reduced forms. researchgate.net The inclusion of a polarizable continuum model (PCM) is important to account for solvation effects. canterbury.ac.nzresearchgate.net While these methods can be accurate on a class-by-class basis, their general accuracy across diverse chemical classes is an area of active research. researchgate.net Studies have shown that for one-electron transfer processes, redox potential differences can be computed to within 0.4 V of experimental values. canterbury.ac.nzresearchgate.net

The stability of the radical cations formed upon oxidation is also a critical factor. rsc.org Computational screening can be used to calculate properties like oxidation potential and a radical-cation stability score. rsc.orgrsc.org For phenothiazine derivatives, the first oxidation is often stable and reversible, while further oxidation can be detrimental to the molecule's stability. researchgate.net

Table 2: Comparison of Computational and Experimental Redox Potentials for a Diverse Set of Organic Molecules

| Method | Mean Absolute Error (vs. Experiment) |

| B3LYP/6-31+G(d,p) with PCM (One-electron transfer) | < 0.4 V canterbury.ac.nzresearchgate.net |

| B3LYP/6-31+G(d,p) with PCM (Two-electron transfer) | ~ 0.15 V canterbury.ac.nzresearchgate.net |

Molecular Modeling for Understanding Structural-Reactivity Relationships

Molecular modeling provides a powerful framework for understanding the relationship between the three-dimensional structure of this compound and its chemical reactivity. researchgate.net By examining the molecule's conformation and electronic properties, researchers can gain insights into its behavior in various chemical processes. acs.org

The non-planar, butterfly-like structure of the phenothiazine core is a key determinant of its properties. researchgate.net This non-planarity helps to prevent π-stacking aggregation, which can be beneficial in applications like organic dyes for solar cells. researchgate.net The dihedral angles between the aromatic rings and the puckering of the central thiazine ring have been characterized both experimentally through X-ray diffraction and computationally. nih.gov

Advanced Materials and Chemical Applications of 10 Ethylphenothiazine and Its Derivatives

Applications in Organic Electronics and Optoelectronic Devices

The strong electron-donating capability of the phenothiazine (B1677639) core, combined with the tunability offered by substitution at the N-10 position, makes 10-ethylphenothiazine derivatives highly suitable for applications in organic electronics. These materials play crucial roles in devices that rely on the efficient generation, transport, and emission of charge carriers.

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Materials

In the realm of solar energy conversion, this compound derivatives have emerged as effective components of dye-sensitized solar cells (DSSCs). researchgate.netbohrium.comnih.gov These compounds are often incorporated as the electron donor part of D-π-A (donor-π-bridge-acceptor) organic dyes. nih.gov The fundamental principle of a DSSC involves a dye molecule absorbing sunlight, which excites an electron. This electron is then injected into the conduction band of a semiconductor, typically titanium dioxide (TiO₂), generating a current. google.com

Derivatives such as 3,7′-bis(2-cyano-1-acrylic acid)-10-ethyl-phenothiazine (PTZ) have been synthesized and utilized in DSSCs. researchgate.netmdpi.combohrium.com The performance of these cells can be influenced by various factors, including the specific structure of the dye, the use of co-adsorbents, and the composition of the electrolyte. researchgate.netmdpi.com For instance, a tandem photovoltaic cell sensitized with a mixture of PTZ and the commercial dye N719, along with a co-adsorbent, achieved a power conversion efficiency of 7.60%. researchgate.netmdpi.com

Research has also explored the impact of different TiO₂ nanostructures (nanoparticles, nanowires, and nanotubes) on the performance of DSSCs using this compound-based dyes. mdpi.com It was found that photoanodes with nanotubes exhibited the highest UV-Vis absorption, indicating a greater number of dye molecules anchored to the surface, which led to a power conversion efficiency of 6.97% when using a mixture of dyes and a co-adsorbent. mdpi.com The synthesis of these dyes is often straightforward, making them a cost-effective alternative to traditional ruthenium-based sensitizers. google.com

Table 1: Performance of DSSCs with this compound Derivatives

| Dye/System | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| Tandem cell with PTZ and N719 mixture | 7.60% | researchgate.netmdpi.com |

| DSSC with nanotubes and dye mixture | 6.97% | mdpi.com |

Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of this compound derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). rsc.org In these devices, an electric current is passed through a thin film of organic material, which then emits light. The color and efficiency of the emission are dependent on the molecular structure of the organic compounds used.

Researchers have designed and synthesized novel blue emitters for OLEDs by combining a 10-ethyl-phenothiazine donor with different acceptor molecules. researchgate.net For example, 10-ethyl-3-(1,4,5-triphenyl-1H-imidazol-2-yl)-phenothiazine (PTHBI) and 10-ethyl-3-(1-phenyl-1H-phenanthro[9,10-d]imidazole-2-yl)-phenothiazine (PTHPI) have been developed. researchgate.net Non-doped OLEDs using PTHBI as the emitting layer exhibited a blue emission peak at 460 nm. researchgate.net The device based on PTHPI, while having a slightly red-shifted emission, demonstrated a higher maximum current efficiency of 7.20 cd A⁻¹. researchgate.net

Furthermore, a new DCM derivative, 4-(dicyanomethylene)-2-t-butyl-6-(9-ethylphenothiazine-2-enyl)-4H-pyran (DCPTZ), has been synthesized and used as an orange-red fluorescent dye in OLEDs. spiedigitallibrary.orgkaist.ac.krkoreascience.kr Devices with a 0.5% doping concentration of DCPTZ achieved a maximum brightness of 81,500 cd/m² and a power efficiency of 4.1 lm/W. spiedigitallibrary.org By incorporating this orange-red emitter with a blue-emitting layer, white organic light-emitting diodes (WOLEDs) have been fabricated, achieving a maximum brightness of 30,300 cd/m² and a high color rendering index (CRI) of about 83. spiedigitallibrary.org

Table 2: Performance of OLEDs with this compound Derivatives

| Emitter | Device Type | Max. Current Efficiency | Max. Power Efficiency | Max. Brightness | Emission Color | Reference |

|---|---|---|---|---|---|---|

| PTHPI | Non-doped | 7.20 cd A⁻¹ | 4.00 lm W⁻¹ | - | Blue (476 nm) | researchgate.net |

| PTHBI | Non-doped | 3.44 cd A⁻¹ | - | - | Blue (460 nm) | researchgate.net |

| DCPTZ (0.5% doped) | Doped | - | 4.1 lm/W | 81,500 cd/m² | Orange-Red | spiedigitallibrary.org |

| WOLED with DCPTZ | White | - | 2.0 lm/W | 30,300 cd/m² | White | spiedigitallibrary.org |

Electrochemical Energy Storage Applications

The ability of this compound and its derivatives to undergo stable and reversible redox reactions is central to their application in electrochemical energy storage systems. These molecules can act as charge carriers or protective agents in batteries.

Active Materials for Non-Aqueous Redox Flow Batteries

Non-aqueous redox flow batteries (NAORFBs) are a promising technology for large-scale energy storage, and this compound derivatives are being actively investigated as catholyte materials. tcichemicals.commit.edumdpi.com In a redox flow battery, energy is stored in liquid electrolytes containing dissolved electroactive species. rsc.org

While N-ethylphenothiazine (EPT) itself shows good electrochemical stability, its solubility in organic solvents is limited. mdpi.com To address this, derivatives with modified side chains have been synthesized. For example, N-(2-methoxyethyl)phenothiazine (MEPT) and N-[2-(2-methoxyethoxy)ethyl]phenothiazine (MEEPT) exhibit significantly improved solubility. mdpi.comuky.edu These modifications have enabled the creation of catholytes with higher concentrations, which is crucial for increasing the energy density of the battery. tcichemicals.com Molecular tailoring, such as introducing alkoxy groups, has led to neutral molecules that are miscible with common organic solvents, with their radical forms reaching concentrations up to 0.5 M. chemrxiv.org

Further modifications to the phenothiazine core, such as substitution at the 3 and 7 positions, have been shown to increase the oxidation potential, which is desirable for achieving higher cell voltages. chemrxiv.org For example, N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) has an oxidation potential of 0.65 V vs. Fc/Fc⁺. chemrxiv.org Another approach involves creating ionic derivatives like ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI), which exhibits a high redox potential of 1.12 V vs Fc/Fc⁺ and a solubility of up to 1.3 M. chemrxiv.orgrsc.org

Redox Shuttle Additives in Lithium-Ion Batteries

In lithium-ion batteries, overcharging can lead to performance degradation and safety hazards. Redox shuttle additives are compounds that can be added to the electrolyte to provide overcharge protection. researchgate.netresearchgate.net These molecules are designed to have an oxidation potential slightly above the normal end-of-charge potential of the battery's cathode. google.com When the battery is overcharged, the shuttle molecule is oxidized at the cathode, travels to the anode, and is then reduced back to its original state, creating a "shuttle" that dissipates the excess current. uky.edu

This compound has been identified as a stable redox shuttle additive for lithium-ion batteries. researchgate.netresearchgate.netgoogle.com It, along with other N-substituted phenothiazines, has demonstrated the ability to protect cells from overcharge and overdischarge. researchgate.net Derivatives of N-ethylphenothiazine have also been synthesized and evaluated for this purpose. nih.gov For high-voltage applications, perfluorinated derivatives of phenothiazine have been developed, which have higher oxidation potentials. uky.edu One such derivative oxidizes at 4.3 V vs. Li+/Li and has been shown to provide overcharge protection for approximately 500 hours in LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂/graphite (B72142) coin cells. uky.edu

Catalysis in Organic Polymerization

The redox properties of this compound and its derivatives also lend themselves to applications in catalysis, particularly in the field of organic polymerization.

In certain polymerization reactions, these compounds can act as mediators. For example, in the horseradish peroxidase-catalyzed polymerization of cardanol (B1251761), a phenol (B47542) derivative from a renewable resource, N-ethyl phenothiazine was found to be an effective mediator. nih.gov While horseradish peroxidase alone cannot polymerize cardanol due to the bulky substituent, the presence of N-ethyl phenothiazine enables the reaction to proceed. nih.gov The concentration of the phenothiazine derivative can influence the reaction, with concentrations between 20-100 μM being effective. google.comgoogle.com

More recently, phenothiazine derivatives have been used as organic photocatalysts (o-PCs) for metal-free atom transfer radical polymerization (ATRP). scielo.br This technique allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity. For instance, 10-(pyren-1-yl)-10H-phenothiazine (PPTh) has been successfully used to catalyze the polymerization of 4-vinylpyridine (B31050) under UV light, demonstrating the potential of phenothiazine-based catalysts in creating well-defined polymer structures without the need for metal catalysts. scielo.br

Photoinitiated Atom Transfer Radical Polymerization (ATRP)

Phenothiazine and its derivatives, including this compound, have emerged as highly effective organic photocatalysts for metal-free photoinduced Atom Transfer Radical Polymerization (O-ATRP). acs.orgresearchgate.net This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions under mild reaction conditions, which is a significant advantage in applications where metal contamination is a concern, such as in electronics and biomedicine. acs.orgresearchgate.netnih.gov

The general mechanism for phenothiazine-catalyzed photo-ATRP involves a photoredox cycle. cmu.edu Upon irradiation with light, typically UV or visible light, the phenothiazine photocatalyst (PC) is excited to its singlet excited state, which then undergoes efficient intersystem crossing to a long-lived triplet excited state. rsc.org This excited photocatalyst (PC*) then activates an alkyl halide initiator through an electron transfer process, generating a radical and the photocatalyst radical cation (PC•+). acs.orgscielo.br This radical then propagates by adding to monomer units. The deactivation of the propagating polymer chain is mediated by the photocatalyst radical cation, which regenerates the ground state photocatalyst and the dormant polymer species, thus allowing for controlled polymerization. acs.orgscielo.brresearchgate.net

Researchers have successfully employed various phenothiazine derivatives in O-ATRP for a range of monomers. For instance, 10-phenylphenothiazine (Ph-PTZ) has been used to polymerize methyl methacrylate (B99206) (MMA), benzyl (B1604629) methacrylate (BnMA), and dimethylaminoethyl methacrylate (DMAEMA) with good control over the resulting polymer's properties. nih.gov Other derivatives like 10-(4-methoxyphenyl)-phenothiazine and 10-(1-naphthalenyl)-phenothiazine have been utilized for the polymerization of acrylonitrile. cmu.edu Furthermore, 10-(pyren-1-yl)-10H-phenothiazine (PPTh) has proven effective for the metal-free ATRP of 4-vinylpyridine (4VP). scielo.br

The effectiveness of these catalysts allows for the creation of complex polymer architectures, such as block copolymers and surface-grafted polymers. acs.orgcmu.edu For example, well-defined polymer-inorganic hybrid materials have been prepared through surface-initiated ATRP (SI-ATRP) using 10-phenylphenothiazine as the photocatalyst. cmu.edu

Role as Organic Photocatalysts

Beyond ATRP, this compound and its derivatives are versatile organic photocatalysts in a variety of synthetic transformations. diva-portal.orgdiva-portal.org Their ability to engage in single-electron transfer processes upon photoexcitation makes them valuable tools in modern organic synthesis. beilstein-journals.orgnicewiczlaboratory.com

The photocatalytic activity of these compounds stems from their favorable electrochemical and photophysical properties. beilstein-journals.org The introduction of different substituents onto the phenothiazine core allows for the fine-tuning of their absorption spectra and redox potentials, enabling a broader range of chemical reactions. beilstein-journals.org For example, N-phenylphenothiazine derivatives with electron-donating groups have been shown to be highly reducing in their excited state, capable of catalyzing reactions that are otherwise difficult to achieve. beilstein-journals.org

One notable application is in dehalogenation reactions of aromatic halides. diva-portal.orgdiva-portal.org Additionally, phenothiazine-based photocatalysts have been successfully used in pinacol (B44631) coupling reactions of aromatic aldehydes, affording the desired products in moderate to high yields. diva-portal.orgdiva-portal.org Another significant application is the nucleophilic addition of alcohols to alkenes. beilstein-journals.org N-phenylphenothiazine derivatives have demonstrated the ability to catalyze the addition of methanol (B129727) to less-activated alkenes like α-methylstyrene, achieving quantitative yields. beilstein-journals.org

The versatility of these photocatalysts opens up new avenues for sustainable and green chemistry by enabling reactions to proceed under mild conditions, often using visible light as the energy source. diva-portal.orgdiva-portal.org

Sensor Technologies and Chemo-sensing Materials

Derivatives of this compound are extensively used in the development of chemosensors for the detection of various ions due to their excellent photophysical properties and the ease with which their structure can be modified. rsc.orgbohrium.com These sensors are designed to selectively recognize and signal the presence of specific cations and anions, which is crucial in environmental monitoring, biological imaging, and industrial process control. rsc.orgresearchgate.net

Phenothiazine-based fluorescent probes have been developed for the sensitive and selective detection of a wide range of metal ions, including mercury (Hg²⁺), lead (Pb²⁺), copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). bohrium.comresearchgate.net For instance, a sensor derived from this compound has been synthesized for the "naked-eye" colorimetric recognition of Hg²⁺. researchgate.netresearchgate.net Other designs incorporate moieties with a high affinity for specific ions, such as a thiophene (B33073) group for the selective recognition of silver (Ag⁺) ions. researchgate.net

In addition to metal ions, these sensors can also be tailored to detect anions like fluoride (B91410) (F⁻), cyanide (CN⁻), and sulfide (B99878) (S²⁻). rsc.orgbohrium.comresearchgate.net A notable example is a phenothiazine-based probe that can dually detect both Hg²⁺ and F⁻ ions. rsc.org The development of these sensors often involves creating derivatives that exhibit changes in their fluorescence or color upon binding with the target ion. researchgate.netresearchgate.net

The following table summarizes some examples of this compound-based sensors and their target ions:

| Sensor Derivative Base | Target Ion(s) | Detection Method |

| 2-(1,3-dithiolanes)-10-ethyl phenothiazine | Hg²⁺ | Colorimetric and Fluorescent |

| 2-(1,3-dithianes)-10-ethyl phenothiazine | Hg²⁺ | Colorimetric and Fluorescent |

| Phenothiazine-Thiophen Chalcone | Ag⁺ | Fluorescent |

| Phenothiazine derivative P-1 | Hg²⁺, F⁻ | Fluorescent |

| Phenothiazine-based sensor | CN⁻ | Fluorescent |

This table is based on data from sources rsc.orgresearchgate.netresearchgate.netmdpi.com.

The detection and sensing mechanisms of this compound-based chemosensors are primarily based on well-established photophysical processes that are modulated by the interaction between the sensor molecule and the target ion. researchgate.netresearchgate.net These mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). researchgate.netresearchgate.net

In many fluorescent sensors, the phenothiazine unit acts as a fluorophore. In the absence of the target ion, the fluorescence of the molecule might be quenched due to a PET process from a donor part of the molecule to the excited fluorophore. Upon binding of the target ion to a specific receptor site on the sensor, this PET process can be inhibited, leading to a "turn-on" fluorescence response. researchgate.net Conversely, the binding of an ion can sometimes induce fluorescence quenching, resulting in a "turn-off" response. researchgate.net

Colorimetric sensors, on the other hand, rely on changes in their absorption spectra upon ion binding, which are visible to the naked eye. researchgate.net This change in color is often due to an alteration of the electronic structure of the molecule, such as through an ICT mechanism. researchgate.net For example, the interaction of a this compound derivative with Hg²⁺ ions can lead to a distinct color change, allowing for simple and rapid detection. researchgate.net

The specificity of these sensors is achieved by incorporating recognition moieties that have a high affinity for the target ion. researchgate.net The binding event between the receptor and the ion triggers the conformational and/or electronic changes in the molecule that lead to the observable signal. researchgate.net The binding stoichiometry, often found to be 1:1, can be confirmed through techniques like Job's plot analysis and mass spectrometry. researchgate.net

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

This compound and its derivatives are valuable synthetic intermediates and building blocks in organic synthesis, providing a versatile scaffold for the construction of a wide range of functional organic molecules. nih.govresearchgate.net The phenothiazine core can be readily functionalized at various positions, allowing for the introduction of different substituents and the synthesis of new compounds with tailored properties. nih.govresearchgate.net

One common synthetic transformation is the introduction of functional groups onto the aromatic rings of the phenothiazine structure. For example, formyl groups can be introduced to create phenothiazine-carbaldehydes, which are key intermediates for the synthesis of Schiff bases, chalcones, and other conjugated systems. nih.govresearchgate.net These subsequent derivatives often exhibit interesting optical and electronic properties.

The nitrogen atom at the 10-position can also be a site for derivatization, although the ethyl group in this compound already occupies this position. However, the synthesis of this compound itself starts from phenothiazine, which is N-alkylated. nih.gov Furthermore, reactions such as oxidation can be performed on the sulfur atom to yield phenothiazine-5-oxides and phenothiazine-5,5-dioxides, which are themselves useful building blocks for new materials. researchgate.net

The metalation of this compound, followed by reaction with various electrophiles, provides another route to functionalized derivatives. acs.org Additionally, this compound can be used in coupling reactions, such as the Buchwald-Hartwig C-N coupling, to synthesize more complex molecules like novel photocatalysts. researchgate.net For instance, reacting this compound with reagents like degassed Raney nickel can lead to the formation of 9-ethylcarbazole, demonstrating its utility in synthesizing other heterocyclic compounds. mdpi.com

Material Science Applications: Polymerization Inhibitors and Antioxidants

Phenothiazine and its derivatives, including this compound, are recognized for their utility as polymerization inhibitors and antioxidants in material science. researchgate.netnih.gov Their ability to scavenge free radicals makes them effective in preventing the premature and unwanted polymerization of monomers during storage and processing. nih.gov

As antioxidants, these compounds protect organic materials, such as polymers and lubricants, from degradation caused by oxidation. dtic.milnih.gov The antioxidant activity of phenothiazine derivatives is attributed to their ability to donate a hydrogen atom from the N-H group (in the case of the parent phenothiazine) or to otherwise react with and neutralize oxidizing radical species. nih.govnih.gov This property is crucial for enhancing the stability and extending the service life of various materials.

Studies have shown that the substitution pattern on the phenothiazine ring can influence its antioxidant efficacy. For instance, while this compound showed no significant inhibition activity at 150°C in certain tests, other derivatives like 10-octadecylphenothiazine provided satisfactory inhibition up to 163°C. dtic.mil The effectiveness of these compounds is also dependent on factors such as their concentration and the specific conditions of the system they are meant to protect. nih.gov The investigation of new phenothiazine derivatives continues to be an active area of research to develop more potent and specialized antioxidants for various applications. nih.gov

Future Research Directions for 10 Ethylphenothiazine Chemistry

Development of Novel Synthetic Routes

While established methods for the N-alkylation of phenothiazine (B1677639) exist, future research is focused on developing more efficient, environmentally friendly, and versatile synthetic strategies for 10-ethylphenothiazine and its derivatives. chemicalbook.comresearchgate.net Traditional methods often require harsh reaction conditions, such as high temperatures and the use of strong bases like sodium hydride or catalysts like aluminum halides. chemicalbook.comgoogle.com

A key objective is to create synthetic pathways that allow for the easy introduction of various functional groups onto the phenothiazine skeleton. This will enable the fine-tuning of the molecule's electronic properties for specific applications. manchester.ac.ukrsc.org For example, methods for the directed lithiation at specific positions, such as C-4, followed by reaction with electrophiles, provide a route to novel substituted 10-ethylphenothiazines. rsc.org

Exploration of Advanced Electrochemical Systems

The robust and reversible redox behavior of this compound makes it a highly attractive candidate for advanced electrochemical systems, particularly in the realm of energy storage. uky.edugoogle.com Its ability to act as a stable electron donor is central to its application as a catholyte material in non-aqueous redox flow batteries (RFBs). uky.edumdpi.com

Future research is aimed at enhancing the performance of this compound-based electrolytes. A primary focus is on improving the solubility of the molecule in organic solvents to increase the energy density of RFBs. google.commdpi.com Strategies include modifying the ethyl group with oligoether chains to enhance solvation. uky.edu Another critical area is the stabilization of multiple redox states. While this compound is stable in its neutral and radical cation states, stabilizing the dication state would enable two-electron transfer, effectively doubling the charge-storage capacity. uky.edu Studies have shown that introducing electron-donating groups at positions para to the nitrogen atom can significantly improve the stability of the dication. uky.edu

Furthermore, researchers are exploring this compound and its derivatives as redox shuttle additives in lithium-ion batteries to provide overcharge protection. researchgate.netresearchgate.net The molecule can be oxidized at a potential slightly above the normal operating voltage of the battery, creating a "shuttle" that prevents damage from overcharging. google.com Future work will involve tuning the redox potential of these molecules through strategic functionalization to match the requirements of high-voltage cathode materials. rsc.org

Refinement of Computational Models for Predictive Capabilities

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of this compound and its derivatives. nih.govmdpi.com These models are crucial for accelerating the design of new materials with tailored functionalities.

Future research will focus on refining these computational models to achieve higher accuracy in predicting key properties. This includes more precise calculations of redox potentials, HOMO/LUMO energy levels, and the stability of radical cations and dications. rsc.orgrsc.org Advanced computational methods can help elucidate the relationship between the molecular structure—such as the "butterfly" angle of the phenothiazine core—and its electrochemical properties. purdue.edu For instance, models can predict how steric hindrance introduced by substituents can alter the planarization of the oxidized state, thereby influencing the oxidation potential. purdue.edu

Moreover, computational studies are being employed to understand and predict the self-assembly behavior of phenothiazine derivatives, which is critical for the development of ordered molecular materials for organic electronics. mdpi.comadatbank.ro By simulating intermolecular interactions, researchers can guide the synthesis of molecules that will form well-defined structures with enhanced charge transport properties. adatbank.ro The development of comprehensive databases combining computational and experimental data will further enable machine learning approaches to rapidly screen and identify promising new candidates for various applications. rsc.orgrsc.org

Design of Next-Generation Materials for Energy and Sensor Technologies

The versatile electronic and photophysical properties of the this compound scaffold make it a foundational building block for a new generation of advanced materials. rsc.orgbohrium.comrsc.org Its strong electron-donating nature is being leveraged in the design of materials for organic electronics, including solar cells and light-emitting diodes, as well as chemical sensors. researchgate.netresearchgate.net

In the field of energy, this compound derivatives are being developed as hole-transporting materials (HTMs) in perovskite solar cells and as donor components in dye-sensitized solar cells (DSSCs). bohrium.comacs.org Research is focused on designing D-π-A (donor-π-bridge-acceptor) dyes where the this compound unit acts as the electron donor. nih.govacs.org The goal is to tune the absorption spectrum, energy levels, and charge transfer dynamics to maximize power conversion efficiency. researchgate.net

In sensor technology, the fluorescence properties of this compound derivatives are being exploited to create highly sensitive and selective chemical sensors. researchgate.netmdpi.com The strategy often involves creating a system where the presence of a specific analyte, such as a metal ion or an anion like cyanide, triggers a change in the fluorescence of the molecule through mechanisms like intramolecular charge transfer (ICT). researchgate.netmdpi.com Future work will involve designing probes with enhanced sensitivity and selectivity for a wider range of environmentally and biologically important targets. ubbcluj.ro The development of flexible sensors based on phenothiazine-functionalized materials is also an emerging area of interest. acs.org

| Research Finding Summary | Key Focus Areas | Relevant Compounds |

| Novel Synthetic Routes | Development of milder, more efficient catalytic methods (e.g., photoredox catalysis) and one-pot procedures. beilstein-journals.orgnih.govgoogle.com | This compound, Substituted 10-ethylphenothiazines rsc.org |

| Advanced Electrochemical Systems | Improving solubility and stabilizing multiple redox states for non-aqueous redox flow batteries (RFBs). uky.edumdpi.com Tuning redox potentials for overcharge protection in Li-ion batteries. researchgate.net | This compound (EPT), N-(2-methoxyethyl)phenothiazine (MEPT), N-[2-(2-methoxyethoxy)ethyl]phenothiazine (MEEPT) uky.edumdpi.com |

| Refined Computational Models | Increasing the predictive accuracy of DFT for redox potentials and molecular stability. rsc.orgpurdue.edu Modeling self-assembly and charge transport properties. mdpi.com | This compound, 1,9-dimethyl-10-ethyl-phenothiazine (1,9-DMeEPTZ) purdue.edu |

| Next-Generation Materials | Designing donor-π-acceptor dyes for solar cells. nih.govacs.org Creating fluorescent probes for chemical sensing. researchgate.netmdpi.com | 3,7′-bis(2-cyano-1-acrylic acid)-10-ethyl-phenothiazine (PTZ), 2-(1,3-dithiolanes)-10-ethyl phenothiazine (PHE–Ed) bohrium.comresearchgate.net |

Q & A

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.